molecular formula C31H34O14 B041872 Mudanpioside J CAS No. 262350-52-7

Mudanpioside J

Cat. No. B041872
M. Wt: 630.6 g/mol
InChI Key: WQDKJKKWQBBKSZ-DYMNNOMASA-N
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Description

Mudanpioside J is a monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa. It was identified as a new compound through spectral evidence and is part of the phytochemical diversity that contributes to the pharmacological profile of Chinese Paeonia species. This compound is one of the many glycosides found in Paeonia species, which are known for their therapeutic potentials (Ding, Lin, Teng, & Wu, 2000).

Synthesis Analysis

While specific details on the synthesis of Mudanpioside J were not directly provided in the available literature, its identification and isolation from Paeonia suffruticosa indicate a natural extraction process rather than a synthetic pathway. The process typically involves extracting the root cortex with ethanol followed by chromatographic separation techniques to isolate the compound (Lin, Ding, Wu, & Wu, 1996).

Molecular Structure Analysis

Mudanpioside J's structure was elucidated based on spectral evidence, including NMR and mass spectrometry. These techniques are crucial for determining the molecular framework and functional groups present in the compound, offering insights into its potential chemical behavior and interactions (Ding et al., 2000).

Scientific Research Applications

  • Anti-Platelet and Anti-Inflammatory Properties : Mudanpioside J, a monoterpene glycoside, has been found to potentially inhibit platelet aggregation, reduce inflammation, and diminish hemorrhaging due to bacterial infections. This suggests its possible application in treating inflammatory diseases and conditions related to excessive platelet aggregation (Ding et al., 2000).

  • Tyrosinase Inhibition : It acts as a tyrosinase inhibitor, isolated from the roots of Paeonia suffruticosa. Tyrosinase is an enzyme involved in melanin production, so inhibitors are often explored for their potential in treating hyperpigmentation and other skin conditions (Ding et al., 2010).

  • Immunosuppressive Potential : Monoterpene glycosides, including Mudanpioside J, from oil peony seed cake have shown significant inhibitory activity against nitric oxide production. This indicates potential applications as immunosuppressive drugs, which might be beneficial in treating autoimmune diseases and in organ transplantation (Liu et al., 2018).

  • Antibacterial Activity : Isolated monoterpene glycosides from Paeonia suffruticosa root bark, including Mudanpioside J, have demonstrated moderate antibacterial activity against a range of pathogenic microorganisms. This suggests a potential role in developing new antibacterial agents (An et al., 2006).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3/t19-,20-,21-,22+,23-,26+,27-,28+,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDKJKKWQBBKSZ-DYMNNOMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mudanpioside J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
S Xu, L Yang, X Zeng, M Zhang… - … Communications in Mass …, 2006 - Wiley Online Library
… Compound 42 displayed an [M–H] − ion at m/z 629, and was tentatively identified as mudanpioside J.14 The MS/MS spectrum of the deprotonated molecule gave a characteristic …
C Xiao, M Wu, Y Chen, Y Zhang, X Zhao… - Phytochemical …, 2015 - Wiley Online Library
… mainly observed in the second lateral roots, whereas dihydroxyacetophenone, benzoyloxypaeoniflorin, suffruticoside-A, kaempferol dihexoside, mudanpioside E and …
SS Li, Q Wu, DD Yin, CY Feng, ZA Liu, LS Wang - Phytochemistry, 2018 - Elsevier
Mu Dan Pi is a traditional Chinese medicine used to treat inflammation, cancer, allergies, diabetes, angiocardiopathy, and neurodegenerative diseases. In this study, the metabolome …
Number of citations: 48 www.sciencedirect.com
HY Ding, HC Lin, CM Teng… - Journal of the Chinese …, 2000 - Wiley Online Library
… Based on the above spectral analyses, the structure of mudanpioside J was deduced as 3 with six … As shown in the experimental section, in addition to mudanpioside J (3), six known …
Number of citations: 81 onlinelibrary.wiley.com
J Li, TT Chen, NN Sun, B Yang… - … Zhong yao za zhi …, 2022 - pubmed.ncbi.nlm.nih.gov
Advanced glycation end products(AGEs) can lead to many diseases such as diabetes and its complications. In this study, an in vitro non-enzymatic glycosylation reaction model-bovine …
Number of citations: 0 pubmed.ncbi.nlm.nih.gov
YH Shi, S Zhu, YW Ge, K Toume, Z Wang… - … of Pharmaceutical and …, 2016 - Elsevier
Monoterpenoids with “cage-like” pinane skeleton are the unique and main bioactive constituents in peony root, the root of Paeonia lactiflora. A liquid chromatography coupled with ion …
Number of citations: 54 www.sciencedirect.com
D AN, J JT - 2020 - europepmc.org
Background: Coronavirus Disease (COVID-19), caused by novel SARS CoV-2 is rapidly spreading all over the World creating a global public health emergency at unprecedented levels…
Number of citations: 17 europepmc.org
C He, B Peng, Y Dan, Y Peng, P Xiao - Phytochemistry, 2014 - Elsevier
… The content of mudanpioside J was relatively higher in subsection Delavayanae compared to subsection Vaginatae, while benzoyloxypaeoniflorin was on the contrary. Others …
Number of citations: 68 www.sciencedirect.com
Y Pan, Z Gao, XY Huang, JJ Chen, CA Geng - Industrial crops and products, 2020 - Elsevier
Paeonia suffruticosa Andr. (Mudan) as a famous medicinal and ornamental plant is widely cultivated in China. In the traditional Chinese medicine (TCM) system, only the root bark (…
Number of citations: 25 www.sciencedirect.com
C Xiao, M Wu, Y Chen, P Jia, R Jia, X Zheng - Analytical Methods, 2014 - pubs.rsc.org
… mudanpioside J and oxypaeoniflorin whereas ‘Wujinyaohui’ contained the lowest levels of mudanpioside H, mudanpioside J … B, mudanpioside H and mudanpioside J, may contribute to …
Number of citations: 6 pubs.rsc.org

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